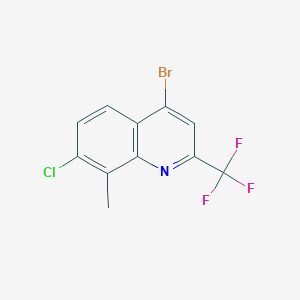

4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClF3N/c1-5-8(13)3-2-6-7(12)4-9(11(14,15)16)17-10(5)6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJBMSDNICSYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674813 | |

| Record name | 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-67-2 | |

| Record name | 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

CAS Number: 1072944-67-2

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical properties, a plausible multi-step synthesis, characteristic spectral data, reactivity, and potential applications in drug discovery, supported by established methodologies for analogous structures.

Core Compound Characteristics

This compound is a polysubstituted quinoline, a heterocyclic scaffold recognized as a "privileged structure" in drug discovery due to its wide range of biological activities.[1] The unique substitution pattern of this compound, featuring a trifluoromethyl group at the 2-position, a bromine atom at the 4-position, a chlorine atom at the 7-position, and a methyl group at the 8-position, offers a versatile platform for the development of novel chemical entities.

| Property | Value | Source |

| CAS Number | 1072944-67-2 | [2] |

| Molecular Formula | C₁₁H₆BrClF₃N | [2] |

| Molecular Weight | 324.52 g/mol | [2] |

| Physical Form | Solid (predicted) | |

| Purity | ≥98% (typical for commercially available samples) | [2] |

The trifluoromethyl group is a key feature, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets by altering their electronic properties.[3][4][5][6]

Plausible Synthetic Pathway

While a specific, detailed synthesis protocol for this compound is not extensively reported in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on well-established reactions for the synthesis of substituted quinolines.[7][8][9] The proposed multi-step synthesis is outlined below.

Caption: Proposed synthetic pathway for this compound.

Step 1: Gould-Jacobs Reaction to form 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

The synthesis commences with the Gould-Jacobs reaction, a robust method for constructing the quinoline core.[10] This involves the condensation of an aniline derivative with a β-ketoester, followed by thermal cyclization.

-

Reactants: 3-Chloro-2-methylaniline and Ethyl 4,4,4-trifluoroacetoacetate.

-

Rationale: The selection of 3-chloro-2-methylaniline establishes the chloro and methyl substituents at the 7 and 8 positions of the final quinoline ring, respectively. Ethyl 4,4,4-trifluoroacetoacetate provides the carbon backbone for the pyridine ring and introduces the trifluoromethyl group at the 2-position.

Experimental Protocol (Analogous):

-

In a round-bottom flask, combine equimolar amounts of 3-chloro-2-methylaniline and ethyl 4,4,4-trifluoroacetoacetate.

-

Heat the mixture at 100-120°C for 1-2 hours to facilitate the initial condensation and removal of water.

-

The resulting intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 240-260°C for 30-60 minutes to induce cyclization.

-

Upon cooling, the product, 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, precipitates and can be collected by filtration.

Step 2: Bromination of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

The final step is the bromination of the quinolin-4-ol intermediate.

-

Reagent: A suitable brominating agent such as N-Bromosuccinimide (NBS) or bromine in acetic acid.

-

Rationale: The hydroxyl group at the 4-position is a strong activating group, directing electrophilic substitution to the 3-position. To achieve bromination at the 4-position, the hydroxyl group must first be converted to a better leaving group, or a different synthetic strategy must be employed. A more direct approach to the target molecule involves a different sequence.

Revised Plausible Synthetic Pathway:

A more likely synthetic approach would involve the formation of a 4-chloroquinoline intermediate followed by bromination, or vice-versa. However, given the directing effects of the substituents, a multi-step process involving the construction of a pre-functionalized aniline is also a strong possibility. For the purpose of this guide, we will present a plausible sequence based on common quinoline syntheses.

Alternative Step 2: Chlorination of the Quinolin-4-ol

The hydroxyl group at the 4-position can be converted to a chlorine atom.

-

Reagent: Phosphorus oxychloride (POCl₃).[8]

-

Protocol (Analogous):

-

Carefully add 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol to an excess of phosphorus oxychloride (5-10 equivalents).

-

Heat the mixture to reflux (approximately 110°C) for 2-4 hours.

-

After completion, the reaction mixture is carefully poured onto crushed ice.

-

The precipitated product, 4,7-dichloro-8-methyl-2-(trifluoromethyl)quinoline, is collected by filtration.

-

Alternative Step 3: Regioselective Bromination

The final bromination would then be performed on the 4,7-dichloro intermediate. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.

Spectral Characterization (Predicted)

¹H NMR:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and halogen substituents.

¹³C NMR:

The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

Mass Spectrometry:

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (324.52 g/mol ). The isotopic pattern of the molecular ion will be complex due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a characteristic cluster of peaks.[11][12][13] Fragmentation patterns would likely involve the loss of halogen atoms and the trifluoromethyl group.

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents, enabling selective functionalization of the quinoline core.

Caption: Key reactions demonstrating the synthetic utility of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[1] This allows for selective functionalization at the 4-position.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to introduce aryl or heteroaryl substituents at the 4-position.[14][15][16]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines, providing access to 4-aminoquinoline derivatives.[17][18][19]

Experimental Protocol (General for Suzuki-Miyaura Coupling):

-

To a degassed solution of this compound in a suitable solvent (e.g., dioxane/water), add the desired boronic acid (1.1-1.5 equivalents) and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%).

-

Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After workup and purification, the 4-aryl-7-chloro-8-methyl-2-(trifluoromethyl)quinoline derivative is obtained.

Nucleophilic Aromatic Substitution at the C-7 Position

While less reactive than the C-Br bond in cross-coupling, the C-Cl bond at the 7-position can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles or under forcing conditions.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][7][20] The specific substitution pattern of this compound makes it a highly attractive starting material for the synthesis of novel therapeutic agents.[21]

-

Kinase Inhibitors: The trifluoromethyl group can enhance the binding affinity of molecules to the ATP-binding pocket of kinases, a key target in cancer therapy.

-

Anticancer Agents: Halogenated quinolines have demonstrated cytotoxic effects against various cancer cell lines.[1][7] The bromo and chloro substituents on this molecule provide reactive handles for the introduction of various pharmacophores to modulate biological activity.

-

Antimalarial Drug Development: The 4-aminoquinoline core is central to the structure of several antimalarial drugs. The trifluoromethyl group has been shown to improve the efficacy of quinoline-based antimalarials against resistant strains.

The strategic and selective functionalization of this compound through the reactions described above allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

References

- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572.

-

ResearchGate. (n.d.). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from... Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 6, 2026, from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Retrieved January 6, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 6, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 6, 2026, from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 6, 2026, from [Link]

- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2020). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 6, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved January 6, 2026, from [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-8-chloro-3-methyl-quinoline. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-chloro-2-(trifluoromethyl)-8-[4-(trifluoromethyl)phenyl]quinoline. Retrieved January 6, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved January 6, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved January 6, 2026, from [Link]

-

Asian Journal of Chemistry. (n.d.). Fast Atom Bombardment Mass Spectral Analysis. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-2-methylaniline. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2025). 7-Bromoquinolin-8-ol | Request PDF. Retrieved January 6, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1072944-67-2 | this compound - Moldb [moldb.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Yoneda Labs [yonedalabs.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. research.rug.nl [research.rug.nl]

- 20. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its physicochemical properties, plausible synthetic pathways, spectroscopic characterization, and potential therapeutic applications, offering a valuable resource for researchers engaged in the exploration of novel small molecule therapeutics.

Core Molecular Attributes and Physicochemical Properties

This compound is a structurally complex heterocyclic compound with the molecular formula C₁₁H₆BrClF₃N. Its molecular weight is 324.52 g/mol . The strategic placement of bromo, chloro, methyl, and trifluoromethyl groups on the quinoline scaffold imparts a unique combination of steric and electronic properties, making it a compelling candidate for drug development.

The quinoline core itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] The trifluoromethyl (CF₃) group is particularly noteworthy for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. Halogen atoms, such as bromine and chlorine, can further modulate the compound's pharmacokinetic profile and provide synthetic handles for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1072944-67-2 | |

| Molecular Formula | C₁₁H₆BrClF₃N | |

| Molecular Weight | 324.52 g/mol | |

| Purity (Typical) | ≥98% |

Plausible Synthetic Pathways

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and efficient multi-step synthetic route can be devised based on established methodologies for constructing substituted quinolines, such as the Gould-Jacobs reaction. The proposed pathway commences with a readily available substituted aniline and proceeds through the construction of the quinoline core, followed by strategic halogenation and trifluoromethylation steps.

A logical synthetic approach would involve the following key transformations:

-

Construction of the Quinoline Core: A substituted aniline, such as 3-bromo-6-chloro-2-methylaniline, would serve as a suitable starting material. This aniline would undergo a condensation reaction with a β-ketoester bearing a trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate, followed by a thermal cyclization to form the corresponding 4-hydroxy-2-(trifluoromethyl)quinoline intermediate.

-

Chlorination of the 4-hydroxyquinoline: The hydroxyl group at the 4-position can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

-

Regioselective Bromination: If not already incorporated in the starting aniline, the bromo group can be introduced at the 7-position through an electrophilic aromatic substitution reaction. The directing effects of the existing substituents on the quinoline ring would guide the regioselectivity of this step.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized experimental protocol based on established chemical transformations for similar quinoline derivatives.

Step 1: Synthesis of 4-Hydroxy-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

-

In a round-bottom flask, combine 3-bromo-6-chloro-2-methylaniline (1.0 eq.) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.) in a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to reflux (approximately 250 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

-

Filter the solid, wash with the hydrocarbon solvent, and dry to yield the crude 4-hydroxyquinoline intermediate.

Step 2: Synthesis of 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline

-

Carefully add the crude 4-hydroxy-7-chloro-8-methyl-2-(trifluoromethyl)quinoline (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq.).

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours in a well-ventilated fume hood.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is approximately 8-9.

-

The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

Step 3: Synthesis of this compound

-

This final step would involve a halogen exchange reaction or a direct bromination, depending on the chosen synthetic route. A more likely industrial route would start with an appropriately substituted aniline to avoid this potentially low-yielding final step.

Spectroscopic Characterization

While specific spectral data for this compound is not publicly available, its spectroscopic features can be predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons are expected in the δ 7.5-8.5 ppm region. The methyl group protons will likely appear as a singlet around δ 2.5-3.0 ppm. The chemical shifts will be influenced by the electronic effects of the halogen and trifluoromethyl substituents. |

| ¹³C NMR | Aromatic carbons will resonate in the δ 120-150 ppm range. The carbon of the CF₃ group will appear as a characteristic quartet due to coupling with the three fluorine atoms. The methyl carbon will be observed around δ 15-25 ppm. |

| Mass Spec (LC-MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight (324.52 g/mol ) and a characteristic isotopic pattern due to the presence of bromine and chlorine. |

| Infrared (IR) | Characteristic absorption bands for C-H stretching of the aromatic ring and methyl group (around 3000 cm⁻¹), C=C and C=N stretching of the quinoline ring (1600-1450 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (1350-1100 cm⁻¹). |

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest significant potential for applications in drug discovery, particularly in the development of novel anticancer and antimicrobial agents.

Anticancer Potential

The quinoline scaffold is a cornerstone in the development of anticancer therapeutics. Many quinoline derivatives exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and EGFR pathways. The presence of a trifluoromethyl group can enhance the potency and metabolic stability of these inhibitors.

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline, a heterocyclic compound of interest in drug discovery and materials science. In the absence of extensive empirical data in published literature, this document establishes a predictive framework based on the compound's molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it offers a detailed, step-by-step experimental protocol for researchers to systematically determine the solubility of this compound in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the physicochemical properties of this quinoline derivative.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter in the fields of chemistry, pharmacology, and materials science. For a compound like this compound, understanding its solubility profile is paramount for a variety of applications, including:

-

Drug Development: Solubility in both aqueous and organic media dictates a compound's suitability for formulation, its absorption, distribution, metabolism, and excretion (ADME) properties, and its overall bioavailability.

-

Chemical Synthesis: The choice of solvent is crucial for reaction kinetics, purification processes such as recrystallization, and product yield.[1]

-

Materials Science: The ability to dissolve and process a compound is fundamental to creating thin films, coatings, and other advanced materials.

This guide will delve into the theoretical underpinnings of the solubility of this compound and provide a practical framework for its empirical determination.

Physicochemical Properties of this compound

To predict the solubility of a compound, a thorough understanding of its molecular structure and inherent properties is essential.

Molecular Structure:

Key Structural Features and Their Implications for Solubility:

-

Quinoline Core: The fundamental quinoline ring system is a bicyclic aromatic heterocycle containing a nitrogen atom. While aromatic rings are generally nonpolar, the presence of the nitrogen atom introduces a degree of polarity and the potential for hydrogen bonding as an acceptor.

-

Halogen Substituents (Bromo and Chloro): The bromine and chlorine atoms are electronegative, contributing to the overall polarity of the molecule through dipole-dipole interactions.

-

Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and lipophilic group. Its presence is expected to decrease solubility in polar solvents and enhance it in nonpolar, fluorinated, or halogenated solvents.

-

Methyl Group (-CH3): This is a small, nonpolar alkyl group that will contribute to the overall lipophilicity of the molecule.

Based on these features, this compound is predicted to be a largely nonpolar, hydrophobic molecule with some capacity for polar interactions. Its solubility is therefore expected to be limited in highly polar solvents like water and greater in organic solvents of low to intermediate polarity.

Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrClF₃N | [2] |

| Molecular Weight | 324.52 g/mol | [2] |

Predicting Solubility: The "Like Dissolves Like" Principle

The adage "like dissolves like" is a cornerstone of solubility prediction. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. Organic solvents can be broadly categorized based on their polarity.[3][4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. They are effective at dissolving nonpolar solutes.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): These solvents have dipole moments but lack acidic protons. They can engage in dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess acidic protons and can act as hydrogen bond donors.[3][4]

Given the predominantly nonpolar and lipophilic nature of this compound, it is hypothesized that its solubility will be highest in nonpolar and polar aprotic solvents and lowest in polar protic solvents, particularly water.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the solubility of a solid compound in various organic solvents.[5] This method is considered a gold standard for its reliability and straightforwardness.

4.1. Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or small glass test tubes with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator set to a constant temperature (e.g., 25 °C)

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

4.2. Experimental Workflow Diagram

Sources

Spectroscopic Data Unveiled: A Technical Guide to 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline. As a novel heterocyclic compound, understanding its unique spectral signature is paramount for its identification, purity assessment, and elucidation of its role in complex chemical and biological systems. This document moves beyond a simple listing of data, offering insights into the rationale behind experimental choices and a detailed interpretation of the spectral data, grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid quinoline core, heavily substituted with electron-withdrawing groups (bromo, chloro, trifluoromethyl) and an electron-donating group (methyl). This complex substitution pattern gives rise to a nuanced and informative set of spectroscopic data. The molecular formula is C₁₁H₆BrClF₃N, with a molecular weight of 324.52 g/mol .[1][2] The structural complexity necessitates a multi-faceted spectroscopic approach for unambiguous characterization, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the influence of the fluorine atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing effects of the trifluoromethyl, bromo, and chloro substituents will generally shift the aromatic protons downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.2 | s | - |

| H-5 | ~7.8 | d | 8-9 |

| H-6 | ~7.6 | d | 8-9 |

| CH₃ (at C-8) | ~2.5 | s | - |

Interpretation:

-

The proton at the C-3 position is expected to be a singlet due to the absence of adjacent protons.

-

The protons at C-5 and C-6 will likely appear as doublets, coupled to each other.

-

The methyl protons at C-8 will be a singlet, shifted slightly downfield due to the aromatic ring current.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The trifluoromethyl group will have a significant impact, with the CF₃ carbon appearing as a quartet due to coupling with the three fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F coupling) |

| C-2 | ~148 | q |

| C-3 | ~122 | s |

| C-4 | ~125 | s |

| C-4a | ~149 | s |

| C-5 | ~128 | s |

| C-6 | ~130 | s |

| C-7 | ~135 | s |

| C-8 | ~132 | s |

| C-8a | ~145 | s |

| CF₃ | ~123 | q |

| CH₃ | ~15 | s |

Interpretation:

-

The carbon attached to the trifluoromethyl group (C-2) will exhibit a quartet splitting due to ¹JCF coupling.[1]

-

The quaternary carbons (C-4, C-4a, C-7, C-8, C-8a) will be identifiable by their lower intensities and lack of proton coupling in a proton-decoupled spectrum.

-

The methyl carbon will appear significantly upfield.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive to the local electronic environment and is a powerful tool for confirming the presence and nature of the trifluoromethyl group.[3]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | ~-60 to -70 | s |

Interpretation:

-

A single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for NMR analysis.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Data Processing: Process the raw free induction decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. The presence of both bromine and chlorine, each with characteristic isotopic patterns, makes the mass spectrum particularly informative.

Predicted Mass Spectrum

| m/z | Relative Abundance (%) | Assignment |

| 323 | ~75 | [M]⁺ (with ⁷⁹Br and ³⁵Cl) |

| 325 | ~100 | [M+2]⁺ (with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) |

| 327 | ~25 | [M+4]⁺ (with ⁸¹Br and ³⁷Cl) |

Interpretation:

-

The molecular ion region will exhibit a characteristic cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[4][5]

-

The most intense peak in the cluster is expected to be the [M+2]⁺ ion.

-

The presence of this distinct isotopic pattern is a strong confirmation of the presence of one bromine and one chlorine atom in the molecule.

Fragmentation Pathway

Caption: Plausible initial fragmentation steps in mass spectrometry.

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical or the trifluoromethyl radical.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | C-H stretching (aromatic) | Medium |

| 1600-1450 | C=C and C=N stretching (aromatic rings) | Strong |

| 1350-1100 | C-F stretching (trifluoromethyl group) | Strong |

| 850-750 | C-Cl stretching | Medium |

| 700-550 | C-Br stretching | Medium |

Interpretation:

-

The presence of strong absorption bands in the 1350-1100 cm⁻¹ region is a key indicator of the C-F bonds of the trifluoromethyl group.

-

The aromatic C=C and C=N stretching vibrations confirm the quinoline core.

-

The C-Cl and C-Br stretching vibrations are expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the conjugated quinoline system.

Predicted UV-Vis Absorption

| λmax (nm) | Solvent | Electronic Transition |

| ~230-250 | Ethanol | π → π |

| ~280-320 | Ethanol | π → π |

Interpretation:

-

The quinoline ring system is the primary chromophore. The absorption bands are due to π → π* electronic transitions within the conjugated aromatic system.

-

The exact positions and intensities of the absorption maxima will be influenced by the various substituents on the quinoline ring.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically over a range of 200-400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, MS, IR, and UV-Vis techniques, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, based on established spectroscopic principles and comparison with related compounds, offers a robust framework for the identification and characterization of this complex heterocyclic molecule. These spectroscopic signatures are indispensable for quality control, reaction monitoring, and for understanding the molecule's behavior in various scientific applications.

References

- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

- BenchChem. (2025). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

-

MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

-

ACS Publications. (2004). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. Retrieved from [Link]

Sources

13C NMR analysis of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a complex heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering a deep dive into the causal logic behind experimental design, spectral prediction, and definitive signal assignment. We will explore the synergistic use of one-dimensional (¹³C, DEPT) and two-dimensional (HSQC, HMBC) NMR experiments as a self-validating system for unambiguous structure elucidation. The principles and protocols detailed herein are designed to equip researchers with the expertise to confidently approach the characterization of similarly complex substituted aromatic systems.

Introduction: The Structural Challenge

This compound[1] presents a significant characterization challenge due to its low symmetry and the diverse electronic effects of its substituents. The quinoline core is decorated with a trifluoromethyl group (a strong electron-withdrawing group), two halogens (bromo and chloro, with competing inductive and resonance effects), and a methyl group (a weak electron-donating group). Understanding the precise electronic environment of each of the 11 unique carbon atoms is critical for quality control, reaction monitoring, and establishing structure-activity relationships. ¹³C NMR spectroscopy is the paramount technique for this task, providing direct insight into the carbon skeleton.

This guide will systematically deconstruct the analysis process, beginning with the foundational principles of chemical shift prediction and culminating in a multi-layered experimental approach that ensures trustworthy and reproducible results.

Theoretical Analysis: Predicting the ¹³C NMR Spectrum

Before any experiment is conducted, a theoretical prediction of the ¹³C NMR spectrum provides an invaluable roadmap for assignment. This predictive process is grounded in understanding the influence of each substituent on the electron density of the quinoline ring system.

The Unsubstituted Quinoline Core

The ¹³C NMR spectrum of unsubstituted quinoline serves as our baseline. Its aromatic carbons typically resonate between 121 and 151 ppm[2][3]. The bridgehead carbons (C-4a and C-8a) are quaternary and often show distinct chemical shifts.

Substituent Effects on Chemical Shifts (SCS)

Each substituent imparts a predictable, albeit complex, modification to the chemical shifts of the carbons in the quinoline core.

-

2-(Trifluoromethyl) Group: The -CF₃ group is a powerful electron-withdrawing group. The carbon of the CF₃ group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF), often with a large coupling constant (e.g., ~270-275 Hz)[4][5][6]. Its signal may be broad and of lower intensity[7]. The ipso-carbon (C-2) to which it is attached will be significantly deshielded (shifted downfield)[8]. This deshielding effect extends to other carbons in the ring, particularly those at the ortho and para positions.

-

4-Bromo Group: Halogens exhibit a dual electronic nature. Inductively, bromine is electron-withdrawing, which would suggest a deshielding effect. However, the "heavy atom effect" is a dominant factor for bromine. This effect involves the large electron cloud of the bromine atom causing significant diamagnetic shielding of the directly attached (ipso) carbon nucleus, resulting in an upfield shift for C-4 compared to what electronegativity alone would predict[9]. The effect on ortho (C-3, C-4a) and para (C-8a) carbons is more complex but generally results in downfield shifts[10].

-

7-Chloro Group: Chlorine is highly electronegative and deshields the ipso-carbon (C-7)[11][12]. This deshielding effect is primarily inductive and also influences the ortho (C-6, C-8) and para (C-5) positions, causing downfield shifts. Unlike bromine, the heavy atom effect is less pronounced for chlorine[13].

-

8-Methyl Group: The -CH₃ group is weakly electron-donating through hyperconjugation. This leads to a shielding (upfield shift) of the ipso-carbon (C-8) and other carbons in the carbocyclic ring, particularly at the ortho (C-7, C-8a) and para (C-6) positions[14]. The methyl carbon itself will appear in the aliphatic region, typically between 15-25 ppm.

The interplay of these competing effects makes simple additive models challenging. However, Density Functional Theory (DFT) calculations have become a powerful tool for accurately predicting ¹³C NMR spectra of complex organic molecules, providing a robust starting point for assignments[15][16][17].

Experimental Design: A Self-Validating Workflow

A multi-technique approach is essential for the unambiguous assignment of the ¹³C NMR spectrum. The workflow is designed such that the results of each experiment build upon and validate the previous ones.

Figure 1: Workflow for unambiguous ¹³C NMR spectral assignment.

Core Experimental Protocols

Protocol 1: Sample Preparation

-

Analyte: Weigh approximately 15-25 mg of this compound. The higher concentration is beneficial for observing quaternary carbons, which have long relaxation times and no Nuclear Overhauser Effect (NOE) enhancement.

-

Solvent: Add ~0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single deuterium lock signal.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Ensure no solid material remains.

Protocol 2: Data Acquisition

The following experiments should be performed sequentially on a high-field NMR spectrometer (≥400 MHz).

-

Broadband ¹³C NMR: This is the standard experiment that provides a signal for every unique carbon atom.

-

Rationale: To identify the total number of carbon environments. We expect 11 distinct signals for the target molecule (1 for -CH₃, 1 for -CF₃, and 9 for the quinoline core).

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is crucial for determining the number of protons attached to each carbon[18][19][20][21].

-

DEPT-90: Only CH (methine) carbons will appear as positive signals[22].

-

DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals. Quaternary carbons are absent in both spectra[22].

-

Rationale: This experiment differentiates the carbon types, significantly simplifying the assignment process. For our molecule, we expect two CH signals (C-5, C-6), one CH₃ signal, and eight quaternary/absent signals.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon signal with the signal of the proton(s) directly attached to it (a one-bond correlation)[23][24][25].

-

Rationale: It definitively links the ¹H and ¹³C spectra. It will show cross-peaks for the -CH₃ group and the two CH carbons (C-5, C-6), resolving any ambiguity from the DEPT experiments.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between carbons and protons that are two or three bonds apart (and sometimes four in conjugated systems)[23][25][26].

-

Rationale: This is the key to assigning the quaternary carbons and piecing the molecular fragments together. For example, the proton of the methyl group (H-8) should show a correlation to C-7, C-8, and C-8a.

-

Data Analysis and Spectral Assignment

The final assignment is a process of logical deduction, integrating the data from all experiments.

Figure 2: Numbering scheme for ¹³C NMR assignment.

Step-by-Step Assignment Strategy

-

Identify Aliphatic Carbons: The broadband ¹³C spectrum will show one signal in the upfield region (15-25 ppm). The DEPT-135 will confirm this is a positive CH₃ signal.

-

Identify the CF₃ Carbon: Look for a quartet signal, likely between 120-125 ppm, with a very large ¹J_CF coupling constant (~270 Hz)[5]. This signal can be weak and broad.

-

Identify CH Carbons: The DEPT-90 spectrum will reveal the two CH carbons (C-5 and C-6). The HSQC spectrum will correlate these two ¹³C signals to their respective ¹H signals, allowing for differentiation based on the proton environment.

-

Assign Quaternary Carbons via HMBC: This is the most critical step. By observing long-range correlations from the known protons, we can assign the remaining eight quaternary carbons.

-

From the Methyl Protons: The protons of the 8-CH₃ group will show 2-bond and 3-bond correlations to C-8, C-7, and C-8a. Since C-8 and C-7 are ipso-carbons to a methyl and a chloro group respectively, and C-8a is a bridgehead, their predicted chemical shifts will differ, aiding assignment.

-

From H-5: This proton will show correlations to C-4, C-6, and C-8a.

-

From H-6: This proton will show correlations to C-5, C-7, and C-4a.

-

From H-3 (if present): Although this position is unsubstituted, a proton here would show correlations to C-2, C-4, and C-4a. Correction: Position 3 is unsubstituted, but there is no proton; it's a carbon in the quinoline ring. The protonated carbons are C-5 and C-6, and the methyl group. The HMBC will show correlations from the existing protons (H-5, H-6, and methyl protons) to the quaternary carbons. For instance, the proton at C-5 should show a three-bond correlation to C-4 and a two-bond correlation to C-4a.

-

Predicted Chemical Shift Summary

The following table summarizes the predicted ¹³C NMR data based on established substituent effects and data from similar compounds.

| Carbon Atom | Predicted δ (ppm) | DEPT-135 Signal | Key HMBC Correlations (from ¹H) |

| 8-CH₃ | 15 - 25 | Positive (CH₃) | C-7, C-8, C-8a |

| C-5 | 122 - 128 | Positive (CH) | C-4, C-4a, C-6, C-8a |

| C-6 | 128 - 134 | Positive (CH) | C-4a, C-5, C-7, C-8 |

| C-3 | 118 - 124 | Absent (Quat.) | H-5 |

| C-4 | 115 - 122 | Absent (Quat.) | H-5 |

| C-7 | 133 - 139 | Absent (Quat.) | H-5, H-6, 8-CH₃ |

| C-8 | 130 - 136 | Absent (Quat.) | H-6, 8-CH₃ |

| C-4a | 140 - 146 | Absent (Quat.) | H-5, H-6 |

| C-8a | 145 - 152 | Absent (Quat.) | H-5, H-6, 8-CH₃ |

| C-2 | 148 - 155 (q, ²J_CF ≈ 35 Hz) | Absent (Quat.) | H-3 (if present), H-4 |

| CF₃ | 120 - 125 (q, ¹J_CF ≈ 273 Hz) | Absent (Quat.) | - |

Note: Predicted chemical shifts are estimates. The quartet (q) multiplicity for C-2 and CF₃ is due to C-F coupling and will be observed in the broadband-decoupled spectrum.

Conclusion

The structural elucidation of this compound via ¹³C NMR spectroscopy is a prime example of leveraging a suite of modern NMR techniques to solve a complex analytical problem. A simple one-dimensional spectrum is insufficient. By systematically employing DEPT to determine carbon types, HSQC to link the carbon and proton frameworks, and HMBC to establish long-range connectivity, a complete and unambiguous assignment can be achieved. This self-validating workflow, rooted in a theoretical understanding of substituent effects, provides the highest level of confidence in the final structural assignment, a necessity for professionals in research and drug development.

References

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link][18]

-

Bagno, A., Saielli, G., & Scorrano, G. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514–5525. [Link][15]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link][19]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link][22]

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link][20]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link][27]

-

Saielli, G., & Bagno, A. (2009). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 113(16), 4659–4670. [Link][16]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link][21]

-

Filo. (2025, May 16). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. [Link][10]

-

Doddrell, D., et al. (1976). 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link][8]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][23]

-

Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. [Link][17]

-

Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. [Link][4]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link][9]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link][24]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link][28]

-

ResearchGate. (2006, May). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. [Link][29]

-

American Chemical Society. (n.d.). 13C NMR Spectroscopy. [Link][30]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link][31]

-

Chegg.com. (2020, March 27). Solved Given the Cosey, HSQC and HMBC experiments assign the.... [Link][32]

-

ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. [Link][13]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link][25]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][33]

-

Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. [Link][34]

-

ResearchGate. (2025, August 6). Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts of Chlorinated Polycyclic Systems. [Link][35]

-

Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?. [Link][7]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link][36]

-

University of Mississippi eGrove. (2021, May 2). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. [Link][37]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link][38]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link][39]

-

PubMed. (2012). Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. [Link][11]

-

Reddit. (2021, December 12). What is the effect of a chlorine group on aromatic protons?. [Link][12]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link][40]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation. [Link][14]

-

Reddit. (2021, December 12). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. [Link][41]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... [Link][5]

-

Supporting Information. (n.d.). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3. [Link][6]

-

MDPI. (2022, October 8). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity.... [Link][42]

Sources

- 1. 1072944-67-2 | this compound - Moldb [moldb.com]

- 2. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. quora.com [quora.com]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signa.. [askfilo.com]

- 11. Density functional theory study of (13)C NMR chemical shift of chlorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 22. fiveable.me [fiveable.me]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 25. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 26. scribd.com [scribd.com]

- 27. researchgate.net [researchgate.net]

- 28. youtube.com [youtube.com]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Visualizer loader [nmrdb.org]

- 32. Solved Given the Cosey, HSQC and HMBC experiments assign the | Chegg.com [chegg.com]

- 33. organicchemistrydata.org [organicchemistrydata.org]

- 34. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 35. researchgate.net [researchgate.net]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. egrove.olemiss.edu [egrove.olemiss.edu]

- 38. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 39. chem.libretexts.org [chem.libretexts.org]

- 40. chemguide.co.uk [chemguide.co.uk]

- 41. reddit.com [reddit.com]

- 42. imtm.cz [imtm.cz]

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline, a compound of interest in contemporary drug discovery and development. As a substituted quinoline, understanding its behavior under mass spectrometric conditions is paramount for its identification, characterization, and quantification in various matrices. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and potential fragmentation pathways. Mass spectrometry is an indispensable analytical technique in pharmaceutical analysis, crucial for ensuring drug quality, safety, and efficacy[1].

Introduction: The Significance of Mass Spectrometry in the Analysis of Heterocyclic Drug Candidates

The journey of a drug candidate from discovery to market is underpinned by rigorous analytical characterization.[2][3] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technology in this process.[1][4] Its exceptional sensitivity and specificity enable the precise determination of molecular weight, elucidation of chemical structures, and quantification of analytes in complex biological and chemical mixtures.[5][6]

This compound (Molecular Formula: C₁₁H₆BrClF₃N, Molecular Weight: 324.52 g/mol ) is a halogenated and trifluoromethylated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The presence of bromine, chlorine, and a trifluoromethyl group in this particular derivative suggests its potential as a lead compound, necessitating a deep understanding of its analytical properties. This guide will delve into the intricacies of its mass spectrometric analysis, providing a robust framework for its investigation.

Experimental Design: A Self-Validating Approach to Method Development

The reliability of mass spectrometric data hinges on a well-designed experimental protocol. For a novel compound like this compound, a systematic approach to method development is crucial.

Sample Preparation: Ensuring Analytical Integrity

The initial step in any mass spectrometric analysis is the preparation of a clean, representative sample. The goal is to isolate the analyte of interest from potentially interfering matrix components.

Protocol 1: Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of working standards with concentrations ranging from ng/mL to µg/mL. This range will be used to determine the instrument's linear dynamic range and limit of detection.

Rationale: Starting with a high-concentration stock solution allows for accurate serial dilutions. Using the initial mobile phase as the diluent ensures compatibility with the LC-MS system and minimizes solvent-related peak distortion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification

For sensitive and selective analysis, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice in pharmaceutical analysis[1].

Protocol 2: LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument).

-

Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for small molecule analysis.

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to ensure the elution of the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds as the quinoline nitrogen is readily protonated.

-

MS Parameters:

-

Full Scan (MS1): Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500) to confirm the presence of the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

-

Causality Behind Choices:

-

Reversed-Phase Chromatography: C18 columns are versatile and provide good retention for a wide range of organic molecules.

-

Formic Acid: The addition of a small amount of acid to the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal in positive ion mode.

-

Gradient Elution: This is essential for analyzing samples with varying polarities and for ensuring that the analyte is well-resolved from any impurities.

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces intact protonated molecules ([M+H]⁺), which is ideal for molecular weight determination and subsequent fragmentation analysis[7].

Data Interpretation: Decoding the Mass Spectrum

The mass spectrum of this compound will exhibit several characteristic features due to its unique elemental composition.

The Molecular Ion Cluster: A Halogen Signature

A key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion. The presence of both bromine and chlorine, each with two stable isotopes, will result in a distinctive cluster of peaks.

-

Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), with a mass difference of approximately 2 Da and an intensity ratio of roughly 3:1.

-

Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), with a mass difference of approximately 2 Da and an intensity ratio of nearly 1:1.

The combination of one bromine and one chlorine atom will produce a characteristic isotopic pattern for the protonated molecule, [C₁₁H₇BrClF₃N]⁺. The expected peaks and their approximate relative intensities will be:

| m/z (approx.) | Isotopic Composition | Relative Intensity |

| 324 | ⁷⁹Br, ³⁵Cl | ~76% |

| 326 | ⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl | ~100% |

| 328 | ⁸¹Br, ³⁷Cl | ~24% |

Observing this specific pattern provides high confidence in the elemental composition of the detected ion.

Predicting the Fragmentation Pathways

The fragmentation of this compound in the gas phase will be governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The protonated quinoline ring is the likely starting point for fragmentation.

Expected Fragmentation Pathways:

-

Loss of Halogens: The initial fragmentation may involve the loss of a bromine or chlorine radical. However, the loss of a hydrogen halide (HBr or HCl) is also a common fragmentation pathway for halogenated aromatic compounds.

-

Cleavage of the Trifluoromethyl Group: The C-C bond between the quinoline ring and the trifluoromethyl group is susceptible to cleavage, leading to the loss of a CF₃ radical (69 Da) or the neutral loss of HF followed by further fragmentation.

-

Methyl Group Fragmentation: The methyl group at the 8-position can undergo fragmentation, potentially through the loss of a hydrogen radical to form a stable benzylic-type cation.

-

Ring Cleavage: At higher collision energies, the quinoline ring system itself can undergo cleavage, leading to smaller fragment ions.

Visualization of Predicted Fragmentation Pathways:

Caption: Predicted initial fragmentation pathways of protonated this compound.

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of this compound is a critical step in its development as a potential pharmaceutical agent. By employing a systematic approach to method development, including careful sample preparation and the use of LC-MS/MS, researchers can obtain high-quality data for structural confirmation and quantification. The interpretation of the mass spectrum, with a keen eye for the characteristic isotopic patterns of the halogens and an understanding of predictable fragmentation pathways, will provide the necessary confidence in the analytical results. This guide serves as a foundational resource for scientists and researchers, enabling them to navigate the complexities of analyzing this and other novel heterocyclic compounds.

References

-

Danaher Life Sciences. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

-

AMSbiopharma. (2025, October 21). How Mass Spectrometry enhances GMP quality control with LC‑MS. Retrieved from [Link]

-

Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]

-

Waters Corporation. (2018, April 1). The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. Retrieved from [Link]

-

European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

Chemistry For Everyone. (2025, June 27). How Do You Prepare A Sample For LC-MS Analysis? [Video]. YouTube. Retrieved from [Link]

-

European Pharmaceutical Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

-

NIH. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

Sources

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. discovery.researcher.life [discovery.researcher.life]

The Trifluoromethylquinoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of the trifluoromethyl (CF₃) group into the quinoline nucleus has emerged as a powerful strategy in medicinal chemistry, yielding a plethora of compounds with significant and diverse biological activities. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent quinoline molecule.[1][2] This guide provides a comprehensive technical overview of the multifaceted biological activities of trifluoromethylquinolines, with a focus on their applications as anticancer, antimalarial, antimicrobial, and antiviral agents. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols to empower researchers in this dynamic field.

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern drug design for several compelling reasons.[2] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the C-F bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation, which can enhance a drug's half-life and bioavailability.[3] The lipophilicity imparted by the CF₃ group can also improve membrane permeability, a critical factor for reaching intracellular targets.[1][2] In the context of the quinoline scaffold, a well-established pharmacophore in its own right, the addition of a trifluoromethyl group has consistently led to compounds with enhanced potency and novel mechanisms of action.[4][5][6]

Anticancer Activity: Targeting Key Oncogenic Pathways

Trifluoromethylquinolines have demonstrated significant promise as anticancer agents, primarily through the inhibition of critical signaling pathways that drive tumor growth and proliferation.[7][8]

Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for anticancer trifluoromethylquinolines is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor), c-Met, and VEGFR (Vascular Endothelial Growth Factor Receptor).[4][8][9] Overexpression or mutation of these kinases is a hallmark of many cancers. Trifluoromethylquinolines can act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates, thereby arresting cell proliferation and inducing apoptosis.[8]

For instance, certain 3,5-diamino-7-trifluoromethylquinolines have been identified as highly potent c-Met inhibitors.[8] Molecular docking studies suggest that these compounds may also exert their cytotoxic effects by inhibiting the PI3K signaling pathway.[10]

Signaling Pathway: Inhibition of c-Met by Trifluoromethylquinolines

Caption: Workflow for determining the in vitro antimalarial activity.

Quantitative Antimalarial Efficacy

The in vitro antimalarial activity is typically expressed as the IC₅₀ value against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

| Compound Class | P. falciparum Strain | IC₅₀ (µM) | Reference |

| 2,8-bis(trifluoromethyl)quinoline derivatives | D10 (chloroquine-sensitive) | 4.8 - 5.2 µg/mL | [11] |

| N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine | W2 (chloroquine-resistant) | 0.083 | [12][13] |

| 2-(Trifluoromethyl)t[14][11][15]riazolo[1,5-a]pyrimidine derivatives | W2 (chloroquine-resistant) | 0.023 - 0.55 | [13] |

Experimental Protocol: SYBR Green I-Based Fluorescence Assay